4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid
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Overview
Description
4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chloro group and two hydroxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid typically involves the chlorination of hydroxybenzoic acid derivatives. One common method is the reaction of 2-hydroxybenzoic acid with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the chlorination process. The reaction mixture is heated to reflux, and the product is isolated by filtration or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydroxy group.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides are used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroxybenzoic acid derivatives.
Substitution: Amino or alkyl-substituted hydroxybenzoic acids.
Scientific Research Applications
4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. Its antioxidant properties are likely related to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-hydroxybenzoic acid
- 4-Hydroxybenzoic acid
- 2-Hydroxybenzoic acid (Salicylic acid)
Uniqueness
4-(2-Chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid is unique due to the presence of both chloro and hydroxy groups on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial and antioxidant activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4/c14-11-4-2-8(15)6-10(11)7-1-3-9(13(17)18)12(16)5-7/h1-6,15-16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXHQWNLCNNMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690473 |
Source
|
Record name | 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-17-5 |
Source
|
Record name | 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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